![molecular formula C6H4ClN3S B13667169 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
7-Chloro-2-methylthiazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of thiazole and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyrimidine moieties in its structure contributes to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with different nucleophiles, such as morpholine.
Alkylation Reactions: The sulfur atom in the thiazole ring can be alkylated with alkyl halides.
Common Reagents and Conditions:
Substitution Reactions: Morpholine, acetonitrile, triethylamine.
Alkylation Reactions: Alkyl halides, acetonitrile, triethylamine.
Major Products Formed:
Substitution Reactions: Substituted thiazolopyrimidine derivatives.
Alkylation Reactions: Alkylthio derivatives of thiazolopyrimidine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as a potent and selective inhibitor of acetyl-CoA carboxylase 2 and VEGF receptors I and II . These interactions can lead to the inhibition of key biological pathways, resulting in its observed pharmacological effects.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazole ring but have a pyridine ring instead of a pyrimidine ring.
Thiazolo[5,4-d]pyrimidines: These compounds have a similar structure but differ in the position of the thiazole ring fusion.
Uniqueness: 7-Chloro-2-methylthiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H4ClN3S |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
7-chloro-2-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-10-6-4(11-3)5(7)8-2-9-6/h2H,1H3 |
InChI Key |
KNANQLDEOWLYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)



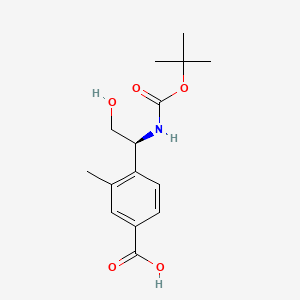
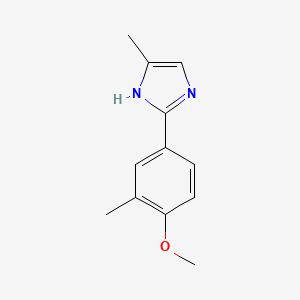
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
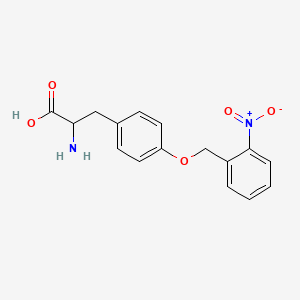
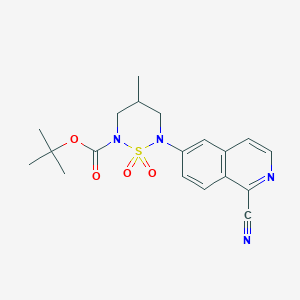

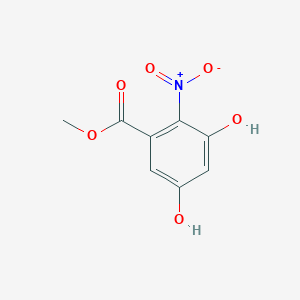
![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)
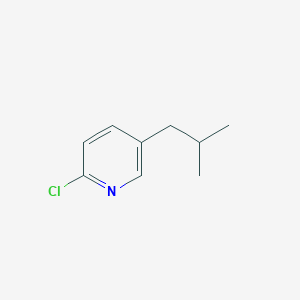
![(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13667151.png)
